molecular formula C18H26ClFN2O B2828429 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 1189981-34-7

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Numéro de catalogue: B2828429
Numéro CAS: 1189981-34-7
Poids moléculaire: 340.87
Clé InChI: FYZHWJDXUWLGPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H26ClFN2O and its molecular weight is 340.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Profiling and Pharmacokinetics

Metabolic profiling and pharmacokinetics studies have provided insights into the metabolism of drugs related to 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, reveal the drug's metabolic pathways, including glucuronidation, pyridine N-oxidation, and hydroxylation, through analysis of human urine. These pathways highlight the drug's elimination process and the formation of significant metabolites, enhancing our understanding of its pharmacokinetics and potential interactions (Balani et al., 1995).

Therapeutic Efficacy and Safety

Research on the therapeutic efficacy and safety of drugs closely related to this compound has been conducted. For example, phase I studies of irinotecan and S-1 combination therapy in patients with metastatic gastric cancer assess the maximum tolerated dose, recommending further phase II studies. This research provides a foundation for understanding the clinical applications and safety profiles of complex drug regimens involving similar compounds (Yamada et al., 2003).

Mechanisms of Action and Drug Interactions

Understanding the mechanisms of action and drug interactions is crucial for compounds like this compound. Studies investigating the pharmacokinetics and dynamics of oral fluoropyrimidine S-1, which is an oral fluoropyrimidine derivative combining tegafur with modulators to enhance the therapeutic index of 5-FU administered orally, shed light on the pharmacological behavior of related compounds. These studies provide crucial data on drug exposure, toxicity profiles, and efficacy, which are instrumental in guiding clinical use and developing new therapeutic strategies (Chu et al., 2004).

Impact on Patient Management and Therapy

Research into compounds akin to this compound significantly impacts patient management and therapy optimization. For example, the pharmacokinetic and pharmacodynamic comparison of S-1 between Caucasian and East Asian patients illuminates ethnic differences in drug metabolism and response, emphasizing the need for individualized therapy based on genetic and phenotypic factors. This research aids in tailoring treatments to achieve maximum efficacy with minimal side effects, enhancing patient care in oncology and beyond (Chuah et al., 2011).

Propriétés

IUPAC Name

1-(5-fluoro-2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O.ClH/c1-13-14(2)21(18-7-6-15(19)10-17(13)18)12-16(22)11-20-8-4-3-5-9-20;/h6-7,10,16,22H,3-5,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHWJDXUWLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCC3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.